

Spectroscopic Profile of 2-Pentyne: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Pentyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-pentyne** (ethylmethylacetylene), a fundamental building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary

The empirical formula for **2-pentyne** is C_5H_8 with a molecular weight of 68.12 g/mol .[\[1\]](#)[\[2\]](#) Its spectroscopic data provides a clear fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-pentyne**, both 1H and ^{13}C NMR data are presented below. The spectra were obtained in deuterated chloroform ($CDCl_3$) at a frequency of 90 MHz.[\[3\]](#)[\[4\]](#)

1H NMR Spectroscopic Data

Protons	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
CH ₃ (C1)	1.770	Triplet	2.5
CH ₂ (C4)	2.126	Quartet	2.5
CH ₃ (C5)	1.111	Triplet	Not Reported

Table 1: ¹H NMR data for **2-pentyne**.

¹³C NMR Spectroscopic Data

While a definitive list of precise chemical shifts for each carbon atom from a single, consolidated source is not readily available in the initial search results, the presence of a ¹³C NMR spectrum for **2-pentyne** is confirmed.[3][4] The expected chemical shift regions for alkyne carbons are typically between 65-90 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-pentyne** would be characterized by the presence of a C≡C triple bond stretch and C-H stretches and bends. The spectrum can be obtained from a neat liquid sample.[5]

Functional Group	Absorption Range (cm ⁻¹)	Description
C≡C Stretch	~2100 - 2260	Alkyne C≡C triple bond stretching vibration. This is often a weak to medium intensity band.
sp ³ C-H Stretch	~2850 - 3000	C-H stretching vibrations of the methyl and ethyl groups.
sp ³ C-H Bend	~1375 and 1450	C-H bending vibrations of the methyl and ethyl groups.

Table 2: Characteristic IR absorption frequencies for **2-pentyne**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-pentyne**, electron ionization (EI) is a common method.

Key Mass Spectrometry Peaks

m/z	Relative Intensity	Possible Fragment
68	100%	$[M]^+$ (Molecular Ion)
53	High	$[M - CH_3]^+$
67	Moderate	$[M - H]^+$
39	Moderate	Further fragmentation

Table 3: Key mass spectrometry peaks for **2-pentyne** observed in Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (1H and ^{13}C)

Sample Preparation: A small amount of **2-pentyne** (typically 5-20 mg) is dissolved in approximately 0.6-1.0 mL of a deuterated solvent, most commonly chloroform-d ($CDCl_3$). The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 90 MHz, 300 MHz, 500 MHz).

- 1H NMR: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR: Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like **2-pentyne**, the simplest method is to prepare a "neat" sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr, which are transparent to IR radiation). The plates are pressed together to form a thin liquid film.

Instrumentation and Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

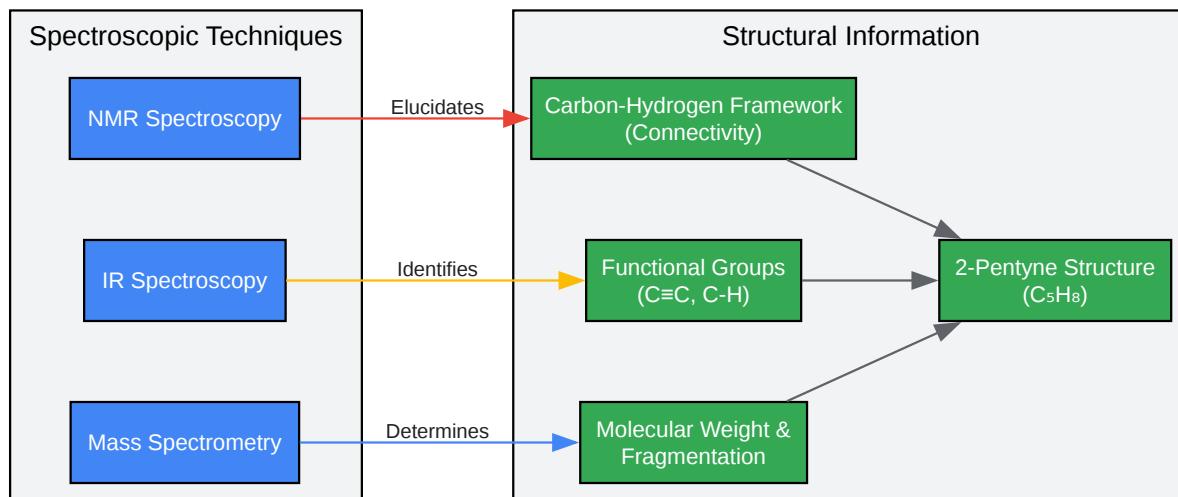
Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization: **2-pentyne**, being a volatile liquid, is introduced into the mass spectrometer through a heated inlet, where it is vaporized. The gaseous molecules then enter the ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$). The excess energy from the electron impact can also cause the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualizations

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for **2-pentyne**.



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Caption: Spectroscopic workflow for **2-pentyne** characterization.

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